2-Amino-3-chlorobenzoic acid
Overview
Description
2-Amino-3-chlorobenzoic acid is a compound that has been studied for its potential in various applications, including as a precursor for pharmaceuticals and in the synthesis of complex organic molecules. It is a derivative of benzoic acid with an amino group at the second carbon and a chlorine atom at the third carbon of the benzene ring.
Synthesis Analysis
The synthesis of derivatives of 2-amino-3-chlorobenzoic acid has been explored in several studies. For instance, potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and its chlorinated analog were synthesized and evaluated for their biological activities, showing promising results as anti-inflammatory agents with reduced gastrointestinal irritation . Additionally, a series of 2-amino-3-(4-chlorobenzoyl)thiophene derivatives were synthesized, with modifications at the thiophene C-5 position significantly affecting allosteric enhancer activity at the A1 adenosine receptor . The Ullmann coupling reaction has also been employed to synthesize substituted 1-acetyl-1H-indol-3-yl acetates from 2-chlorobenzoic acids and amino acids, demonstrating a valuable method for preparing these compounds .
Molecular Structure Analysis
The molecular structure of 2-amino-3-chlorobenzoic acid derivatives has been characterized using various analytical techniques. For example, a terbium complex with 2-amino-4-chlorobenzoic acid was synthesized, and its structure was confirmed by FT-IR spectroscopy and thermogravimetric measurements . Similarly, the crystal structure of a related compound, 2-[(4-chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, was determined using X-ray diffraction, revealing the presence of hydrogen bonds that stabilize the crystal structure .
Chemical Reactions Analysis
The reactivity of 2-amino-3-chlorobenzoic acid and its derivatives has been investigated in the context of complex formation and biological activity. Sm(III) and Tb(III) complexes with 2-amino-3-chlorobenzoic acid were synthesized, and their coordination to the metal ions was studied, showing diverse reactivity influenced by the presence of chlorine . Supramolecular assemblies involving 3/4-chlorobenzoic acid and amino-chloropyridine derivatives were also synthesized, with the position of the chlorine substituent playing a crucial role in proton transfer and noncovalent interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-3-chlorobenzoic acid have been examined, particularly its solubility in various organic solvents. The solubility was found to increase with temperature and varied across different solvents, with the highest solubility observed in N-methyl-2-pyrrolidone . Thermodynamic modeling was applied to correlate the experimental solubility data, and the modified Apelblat equation provided the best fit. Additionally, mixing properties such as Gibbs energy, enthalpy, and entropy of solutions were determined .
Scientific Research Applications
Solubility and Thermodynamics
One of the primary applications of 2-amino-3-chlorobenzoic acid is in the field of solubility and thermodynamics. Li et al. (2017) conducted a study to determine the solubility of 2-amino-4-chlorobenzoic acid in various organic solvents and model the thermodynamic properties of these solutions. This research is crucial for optimizing the purification process of 2-amino-4-chlorobenzoic acid, highlighting its importance in chemical processing and synthesis (Li et al., 2017).
Enantioselective Sensing
In the realm of enantioselective sensing, Liu, Pestano, and Wolf (2008) synthesized a compound derived from 2-chlorobenzoic acid, which formed a fluorescent scandium complex. This complex was used for the enantioselective sensing of chiral amino alcohols, demonstrating the potential of 2-amino-3-chlorobenzoic acid derivatives in analytical chemistry (Liu, Pestano, & Wolf, 2008).
Photodecomposition Studies
Research on the photodecomposition of chlorobenzoic acids, including 2-chlorobenzoic acid derivatives, has been conducted by Crosby and Leitis (1969). They explored the ultraviolet irradiation of these compounds in aqueous solutions, leading to the replacement of chlorine with hydroxyl and hydrogen. This study is significant for understanding the environmental fate and degradation processes of these compounds (Crosby & Leitis, 1969).
Complex Formation and Luminescence
Sikorska et al. (1998) reported the formation of solid compounds of 2-amino-4-chlorobenzoic acid with various lanthanides, including yttrium and others. These complexes were studied for their solubility, thermal properties, and IR spectra, which are critical for applications in material science and luminescence studies (Sikorska, Mrozek, & Rzączyńska, 1998).
Chemical Bonding and Material Synthesis
Yan and Wang (2007) explored the modification of 2-chlorobenzoic acid and its application in creating organic-inorganic molecular-based hybrid materials. This research demonstrates the utility of 2-amino-3-chlorobenzoic acid derivatives in developing materials with specific photophysical properties (Yan & Wang, 2007).
Kinetic Analysis of Dehydration
Another study by Sikorska (1999) focused on the kinetics of dehydration of lanthanide(III) 2-amino-4-chlorobenzoates, providing valuable insights into the thermal behavior and stability of these compounds (Sikorska, 1999).
Safety and Hazards
Mechanism of Action
Target of Action
It is used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of various drugs, each with their own specific targets.
Mode of Action
The exact mode of action of 2-Amino-3-chlorobenzoic acid is not well-documented. As a pharmaceutical intermediate, it likely interacts with its targets to form more complex compounds. The specifics of these interactions would depend on the particular biochemical context .
Pharmacokinetics
It is soluble in water , which could influence its absorption and distribution in the body.
Action Environment
2-Amino-3-chlorobenzoic acid is sensitive to air and light, and it should be stored away from these elements . This suggests that environmental factors such as exposure to light and air could influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
2-amino-3-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUAMROXVQLJKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213395 | |
Record name | 2-Amino-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-chlorobenzoic acid | |
CAS RN |
6388-47-2 | |
Record name | 2-Amino-3-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6388-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-chlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-chlorobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of isolating 2-amino-3-chlorobenzoic acid from Streptomyces sp.?
A1: The isolation of 2-amino-3-chlorobenzoic acid from Streptomyces sp. [] is significant because it highlights the potential of this bacterial genus as a source of novel antimicrobial compounds. While the specific mechanism of action of 2-amino-3-chlorobenzoic acid was not elucidated in this study, its identification alongside other known antibacterial compounds like Dibutyl phthalate and 8-Hydroxyquinoline suggests it may possess interesting antimicrobial properties worth further investigation. Further research is needed to fully understand its antibacterial activity, target organisms, and potential for development into a new antibiotic drug.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.